Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Catalog No.
S15841134
CAS No.
M.F
C11H13BrO3
M. Wt
273.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Product Name

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

IUPAC Name

ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3

InChI Key

MSLDAKPTAKKROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)Br

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate is an organic compound classified as an ester, characterized by the presence of a bromine atom at the alpha position of the acetate moiety and a methoxy-substituted phenyl group. Its molecular formula is C12H13BrO3C_{12}H_{13}BrO_3, and it has a molecular weight of approximately 285.14 g/mol. The compound exhibits unique chemical properties due to its structural features, which include the bromo and methoxy groups that influence its reactivity and potential biological activity.

  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new compounds.
  • Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, typically using oxidizing agents such as potassium permanganate (KMnO4) .

The mechanisms of these reactions vary; for nucleophilic substitution, the bromine atom is displaced by a nucleophile, while reduction involves the transfer of hydride ions to convert the ester into an alcohol.

The synthesis of ethyl 2-bromo-2-(3-methoxyphenyl)acetate typically involves a multi-step process:

  • Bromination: The precursor compound, ethyl 2-(3-methoxyphenyl)acetate, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is generally conducted under reflux conditions to ensure complete conversion .
  • Purification: The resulting product is purified through standard techniques such as recrystallization or column chromatography to isolate the desired compound with high purity.

In industrial settings, these methods can be scaled up using continuous flow reactors and automated systems to enhance yield and consistency .

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead structure for developing new therapeutic agents.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Material Science: Its unique chemical properties may also find applications in polymer chemistry or material science .

Interaction studies involving ethyl 2-bromo-2-(3-methoxyphenyl)acetate focus on its binding affinity with various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with enzymes or receptors, which could inform its therapeutic potential .

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be compared with several structurally similar compounds:

Compound NameUnique Features
Ethyl 2-bromoacetateLacks the methoxyphenyl group; simpler structure affects reactivity.
Ethyl 2-chloro-2-(3-methoxyphenyl)acetateContains a chloro group instead of a bromo group; alters reactivity profile.
Ethyl 2-bromo-2-(4-methoxyphenyl)acetateSimilar structure but features a different positioning of the methoxy group.
Ethyl 2-bromo-3-(4-fluorophenyl)propanoateDifferent backbone structure influences solubility and reactivity.

These compounds highlight the uniqueness of ethyl 2-bromo-2-(3-methoxyphenyl)acetate due to its specific arrangement of functional groups, which enhances its stability and reactivity compared to others in its class .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

272.00481 g/mol

Monoisotopic Mass

272.00481 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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